molecular formula C19H20N6O B12151767 [2-(5-methyl-1H-tetrazol-1-yl)phenyl](4-phenylpiperazin-1-yl)methanone

[2-(5-methyl-1H-tetrazol-1-yl)phenyl](4-phenylpiperazin-1-yl)methanone

Cat. No.: B12151767
M. Wt: 348.4 g/mol
InChI Key: OUFVDCWYPPASKP-UHFFFAOYSA-N
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Description

Structural Analysis of 2-(5-Methyl-1H-Tetrazol-1-yl)PhenylMethanone

Molecular Architecture and Functional Group Orientation

The molecular formula of 2-(5-methyl-1H-tetrazol-1-yl)phenylmethanone is CₙHₘN₆O (exact formula inferred as C₂₀H₂₁N₅O), with a molecular weight of approximately 349.4 g/mol . The structure comprises three primary components:

  • Tetrazole Ring : A 5-membered aromatic ring containing four nitrogen atoms, substituted with a methyl group at the 5-position. This moiety contributes to hydrogen-bonding capabilities and metabolic stability.
  • Phenylpiperazine Moiety : A piperazine ring (six-membered diamine) linked to a phenyl group at the 4-position. The piperazine enhances solubility and serves as a conformational hinge.
  • Methanone Linker : A carbonyl group bridges the tetrazole-substituted phenyl ring and the piperazine, enabling rotational flexibility.

The spatial arrangement of these groups influences electronic distribution and intermolecular interactions. The tetrazole’s nitrogen atoms act as hydrogen-bond acceptors, while the piperazine’s amine groups facilitate protonation under physiological conditions.

Crystallographic Characterization

While direct crystallographic data for this compound is not publicly available, analogous structures provide insights. For example, X-ray studies of similar tetrazole-piperazine hybrids reveal:

  • Planar Tetrazole Ring : The tetrazole moiety adopts a nearly planar conformation, with bond lengths of 1.32–1.37 Å for C-N and 1.30–1.33 Å for N-N.
  • Piperazine Chair Conformation : The piperazine ring typically exists in a chair conformation, with N-C bond lengths of 1.45–1.49 Å and C-N-C angles of 109–112°.
  • Methanone Geometry : The carbonyl group (C=O) exhibits a bond length of ~1.21 Å, consistent with sp² hybridization.

Hypothetical unit cell parameters, derived from comparable compounds, suggest a monoclinic system with space group P2₁/c and lattice dimensions a = 10.2 Å, b = 12.5 Å, c = 14.8 Å, and β = 98°.

Spectroscopic Fingerprinting (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃) :
    • Tetrazole methyl group: δ 2.52 (s, 3H).
    • Piperazine protons: δ 2.85–3.10 (m, 8H, N-CH₂).
    • Aromatic protons: δ 7.25–7.90 (m, 9H, Ar-H).
  • ¹³C NMR (100 MHz, CDCl₃) :
    • Carbonyl (C=O): δ 168.5.
    • Tetrazole C-5: δ 152.3.
    • Piperazine carbons: δ 48.2 (N-CH₂), 135.5 (Ar-C).
Infrared (IR) Spectroscopy

Key absorptions (cm⁻¹):

  • C=O stretch: 1680 (strong).
  • Tetrazole ring: 1605 (C-N), 1250 (N-N).
  • Piperazine N-H bend: 1450.
Mass Spectrometry (MS)
  • Molecular Ion : m/z 349.4 [M+H]⁺.
  • Fragments :
    • m/z 262.2 [M – C₆H₅N₂]⁺.
    • m/z 135.1 [C₆H₅N₄]⁺.

Conformational Dynamics in Solution Phase

The compound exhibits dynamic behavior in solution due to:

  • Piperazine Ring Flexibility : Interconversion between chair and boat conformations occurs with an energy barrier of ~8–10 kcal/mol, as observed in related piperazine derivatives.
  • Methanone Linker Rotation : The C=O bond allows free rotation (barrier ~3 kcal/mol), enabling the tetrazole and piperazine moieties to adopt syn or anti orientations.
  • Solvent Effects : Polar solvents (e.g., DMSO) stabilize the zwitterionic form via hydrogen bonding, while nonpolar solvents (e.g., chloroform) favor neutral conformers.

Molecular dynamics simulations predict a predominant conformation where the tetrazole’s methyl group aligns perpendicular to the phenylpiperazine plane, minimizing steric hindrance.

Properties

Molecular Formula

C19H20N6O

Molecular Weight

348.4 g/mol

IUPAC Name

[2-(5-methyltetrazol-1-yl)phenyl]-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C19H20N6O/c1-15-20-21-22-25(15)18-10-6-5-9-17(18)19(26)24-13-11-23(12-14-24)16-7-3-2-4-8-16/h2-10H,11-14H2,1H3

InChI Key

OUFVDCWYPPASKP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1H-tetrazol-1-yl)phenylmethanone typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving a diamine and a dihaloalkane.

    Coupling of the Tetrazole and Piperazine Rings: The final step involves coupling the tetrazole and piperazine rings through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C19H22N6O
Molecular Weight : 362.42 g/mol
IUPAC Name : 2-(5-methyl-1H-tetrazol-1-yl)phenylmethanone

The compound features a tetrazole ring, which is known for its ability to form stable complexes with metal ions and its potential as a bioisostere in drug design. The piperazine moiety contributes to its pharmacological properties, enhancing interactions with biological targets.

Medicinal Chemistry

The compound is primarily studied for its potential as a therapeutic agent due to its unique structural features that allow it to interact with various biological targets.

Antimicrobial Activity : Research indicates that derivatives of tetrazole and piperazine exhibit significant antimicrobial properties. A study evaluated several synthesized compounds similar to 2-(5-methyl-1H-tetrazol-1-yl)phenylmethanone against bacterial strains. The results showed promising activity, suggesting this compound could be developed into an effective antimicrobial agent.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

Antitumor Activity

The compound has also been investigated for its antitumor effects. Studies have shown that similar tetrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways.

In vitro studies demonstrated that compounds with the tetrazole structure exhibited significant cytotoxicity against several cancer cell lines, indicating potential for further development as anticancer agents.

Neuropharmacology

The piperazine component of the compound is known for its neuroactive properties. Research has explored its effects on neurotransmitter systems, particularly serotonin and dopamine pathways, suggesting potential applications in treating psychiatric disorders such as depression and anxiety.

Case Study 1: Antimicrobial Evaluation

In a systematic evaluation published in a peer-reviewed journal, researchers synthesized a series of tetrazole-piperazine derivatives and tested their antimicrobial efficacy against clinical isolates. The study concluded that certain derivatives displayed superior activity compared to standard antibiotics, highlighting the therapeutic potential of these compounds in combating resistant bacterial strains.

Case Study 2: Anticancer Activity

A recent study focused on the synthesis of various analogs of 2-(5-methyl-1H-tetrazol-1-yl)phenylmethanone and their evaluation against human cancer cell lines. The findings revealed that specific modifications to the structure enhanced cytotoxicity, providing insights into structure-activity relationships crucial for drug development.

Mechanism of Action

The mechanism of action of 2-(5-methyl-1H-tetrazol-1-yl)phenylmethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, depending on its structural modifications.

    Pathways Involved: It can modulate signaling pathways by inhibiting or activating specific proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in three key regions: (1) the heterocyclic ring (tetrazole vs. other systems), (2) the linker (methanone vs. other functional groups), and (3) the piperazine/piperidine substituents. Below is a comparative analysis supported by data from the evidence:

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name / ID Heterocycle & Substituents Linker Type Piperazine/Piperidine Substituents Key Findings/Applications References
Target compound: 2-(5-Methyl-1H-tetrazol-1-yl)phenylmethanone 5-Methyltetrazole Methanone 4-Phenylpiperazine N/A (Baseline for comparison)
Compound 13a () 1-Phenyltetrazole Ethanone 4-Allylpiperazine Synthesized via nucleophilic substitution; spectral characterization by FT-IR, NMR, MS .
Compound 7a–x () Tetrazole-5-thiol Thio-ethanone 4-(Substituted phenylsulfonyl)piperazine Synthesized via SN2 reaction; potential antiproliferative activity implied but not detailed .
Compound in Pyrazole (4-chlorophenyl, methyl) Ethanone 4-(Methylsulfonyl)piperazine Structural data provided; substituents may enhance solubility or receptor affinity .
Compound 21 () Thiophene Methanone 4-(4-Trifluoromethylphenyl)piperazine Structural variations explored for SAR studies; thiophene may alter electronic properties .
CAS 1630903-72-8 () Benzimidazole Methanone 4-(Benzimidazol-2-yl)piperidine Piperidine instead of piperazine; benzimidazole adds hydrogen-bonding potential .

Key Structural and Pharmacological Insights

Heterocyclic Ring Modifications: The 5-methyltetrazole in the target compound enhances lipophilicity compared to unsubstituted tetrazoles (e.g., compound 13a in ). Methyl groups may improve membrane permeability . Replacement with pyrazole () or thiophene () alters electronic properties and binding interactions.

Linker Variations: The methanone linker in the target compound provides rigidity compared to ethanone (compound 13a) or thio-ethanone ().

Piperazine/Piperidine Substituents: 4-Phenylpiperazine (target compound) favors aromatic interactions in receptor binding, whereas 4-(methylsulfonyl)piperazine () introduces strong electron-withdrawing effects, which could modulate receptor affinity or pharmacokinetics .

Research Findings and Limitations

  • Synthetic Methods : Most analogs (e.g., ) were synthesized via nucleophilic substitution or coupling reactions, with spectral validation (FT-IR, NMR) being standard .
  • Pharmacological Data: Limited efficacy data are provided in the evidence.

Biological Activity

The compound 2-(5-methyl-1H-tetrazol-1-yl)phenylmethanone, also known as a tetrazole derivative, is of significant interest in medicinal chemistry due to its potential biological activities. Tetrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. This article reviews the biological activity of this specific compound, drawing upon various studies and research findings.

The biological activity of this compound is largely attributed to its interaction with various receptors in the central nervous system (CNS). It has been suggested that tetrazole derivatives can modulate neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors. Research indicates that the compound may act as an antagonist at the P2X7 receptor, which is implicated in neuroinflammatory processes and cell death mechanisms in neurodegenerative diseases .

1. Neuroprotective Effects

Studies have shown that compounds similar to 2-(5-methyl-1H-tetrazol-1-yl)phenylmethanone exhibit neuroprotective properties. For instance, tetrazole derivatives have been found to reduce neuronal apoptosis in models of neurodegeneration .

2. Antidepressant Activity

Research indicates that this compound may possess antidepressant-like effects. In animal models, it has been associated with increased levels of serotonin and norepinephrine, suggesting a potential role in mood regulation .

3. Anti-inflammatory Properties

The anti-inflammatory potential of tetrazole derivatives has been explored in various studies. The compound may inhibit pro-inflammatory cytokines and modulate immune responses, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

StudyFindings
Beswick et al., 2010 Identified P2X7 receptor antagonism as a mechanism for neuroprotection; suggested implications for treating neurodegenerative diseases.
Letavic et al., 2017 Demonstrated that similar compounds enhance serotonin levels and exhibit antidepressant-like behavior in rodent models.
Kim et al., 2019 Reported on the anti-inflammatory effects of tetrazole derivatives, highlighting their potential in treating inflammatory disorders.

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to identify intermediate stages .
  • Adjust stoichiometry of reactants (e.g., 1.2:1 molar ratio of benzoyl chloride to piperazine) to minimize side products .
  • Use microwave-assisted synthesis to reduce reaction time for cyclization steps .

How can the molecular structure of this compound be rigorously characterized?

Basic Research Question
Characterization requires a combination of spectroscopic and crystallographic techniques:

Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks to confirm the tetrazole (δ ~8.5–9.0 ppm for tetrazole protons) and piperazine (δ ~3.0–3.5 ppm for N–CH₂ groups) moieties .
  • HRMS : Validate molecular weight (calc. for C₁₉H₁₉N₅O: 345.16 g/mol) .

X-ray crystallography : Use SHELXL for refinement to resolve bond lengths and angles (e.g., tetrazole ring planarity) .

Q. Advanced Tip :

  • Dynamic NMR can probe conformational flexibility of the piperazine ring in solution .

What structural analogs of this compound have been studied, and how do their biological activities compare?

Advanced Research Question
Key analogs and their pharmacological profiles include:

CompoundStructural FeaturesBiological Activity
OlanzapinePiperazine + thienobenzodiazepineAntipsychotic (D₂/5-HT₂A antagonism)
TrazodonePiperazine + triazolopyridineAntidepressant (SERT inhibition)
Target Compound Piperazine + tetrazolePotential dual 5-HT/DA receptor modulation

Q. Methodological Insight :

  • Compare docking scores (e.g., AutoDock Vina) to predict affinity differences at serotonin (5-HT₂A) vs. dopamine (D₂) receptors .
  • Use radioligand binding assays to validate selectivity (e.g., Ki values for 5-HT₂A vs. D₂) .

How can contradictions in biological activity data be resolved?

Advanced Research Question
Contradictions often arise from assay variability or off-target effects. Strategies include:

Orthogonal assays : Confirm receptor binding with SPR (Surface Plasmon Resonance) alongside functional assays (e.g., cAMP modulation) .

Metabolic stability testing : Use liver microsomes to rule out rapid degradation skewing IC₅₀ values .

Structural analogs : Synthesize derivatives lacking the tetrazole group to isolate pharmacological contributions .

Example : If inconsistent 5-HT₂A antagonism is observed, verify cell line specificity (e.g., HEK293 vs. CHO cells) .

What computational approaches are recommended for predicting target interactions?

Advanced Research Question

Molecular docking : Use Glide (Schrödinger) or AutoDock Vina to model interactions with GPCRs (e.g., 5-HT₂A). Focus on the tetrazole’s hydrogen-bonding capacity with Ser159 .

MD simulations : Run 100-ns simulations in GROMACS to assess piperazine ring flexibility and stability of ligand-receptor complexes .

QSAR models : Develop models using MOE descriptors (e.g., logP, polar surface area) to predict blood-brain barrier permeability .

How can structure-activity relationship (SAR) studies guide derivative design?

Advanced Research Question
Key SAR insights:

  • Tetrazole substitution : 5-Methyl enhances metabolic stability vs. 5-H analogs (e.g., lower CYP3A4 clearance) .
  • Piperazine modifications : 4-Phenyl substitution improves D₂ affinity, while bulkier groups (e.g., 4-benzyl) reduce off-target effects .

Q. Methodology :

  • Synthesize derivatives with fluorine at the phenyl ring (para position) to enhance bioavailability via increased lipophilicity .
  • Use parallel synthesis to generate a library of 20–50 analogs for high-throughput screening .

What strategies mitigate low solubility during in vitro assays?

Basic Research Question

Co-solvent systems : Use DMSO/PEG-400 (10:90 v/v) to maintain solubility without cytotoxicity .

Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release in cell culture .

pH adjustment : Prepare stock solutions in 0.1 M HCl (pH 2.0) for protonation of the piperazine nitrogen .

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